molecular formula C19H20N2O2 B6563354 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-50-5

3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6563354
CAS RN: 922130-50-5
M. Wt: 308.4 g/mol
InChI Key: BWRGLKIQFGYGCN-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using software like Gaussian 09 . This software can provide a visual representation of the molecule and calculate various properties.


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and depend on the specific conditions . For example, the ratio between two isomers can be about 50:50 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various spectroscopic techniques . For example, the spectrum of a similar compound showed a set of peaks observed as multiples at 7.3–8.1 ppm which were assigned to the thiophene and aromatic protons .

Scientific Research Applications

Enzyme Inhibition

This compound has been studied as an enzyme inhibitor. For instance:

Heterocyclic Synthesis

3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: serves as a precursor for synthesizing other heterocyclic compounds:

Intermolecular Interactions

The compound’s crystallographic studies reveal interesting intermolecular interactions:

Antioxidant Activity

In related compounds, antioxidant potential has been explored:

properties

IUPAC Name

3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-8-13(2)10-15(9-12)19(23)20-16-5-6-17-14(11-16)4-7-18(22)21(17)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRGLKIQFGYGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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